![molecular formula C12H14ClNO4S B7556955 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may exert its neuroprotective effect through the inhibition of oxidative stress and the activation of the Nrf2/ARE pathway. It has also been reported to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a good safety profile in animal studies. It does not cause any significant toxicity or adverse effects at therapeutic doses. However, further studies are needed to investigate its long-term safety profile and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury and to have anti-inflammatory properties. However, one of the limitations of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its limited availability and high cost, which may hinder its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One of the potential areas of investigation is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more efficient and cost-effective synthesis methods for 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. Furthermore, the investigation of the long-term safety profile and potential side effects of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is also warranted.
Conclusion:
In conclusion, 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising chemical compound with potential therapeutic applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid for the treatment of neurodegenerative diseases and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide to the resulting product. The final product is obtained after purification through column chromatography. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury in animal models. 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been reported to have an anti-inflammatory effect and to inhibit the production of pro-inflammatory cytokines in microglial cells. Furthermore, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASRMQYLLFOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
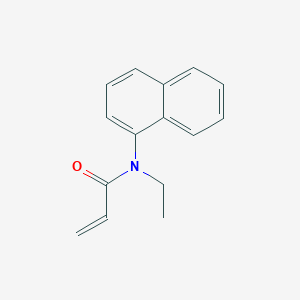
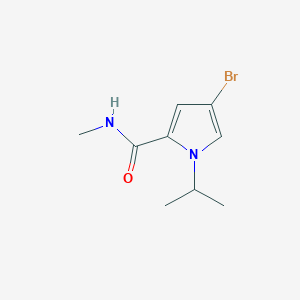
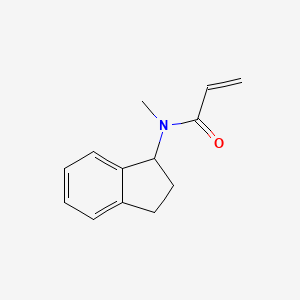
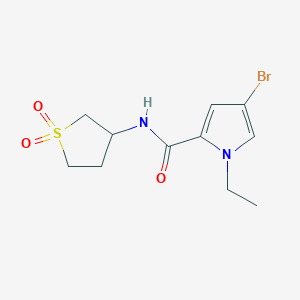
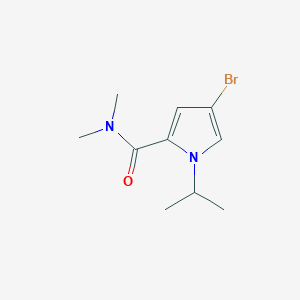

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)